N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Attachment of Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with an appropriate electrophile.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of benzofuran reacts with an amine derivative of the pyrimidine compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to its biological effects.
Pathways: The biochemical pathways that are modulated by the compound, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is unique due to its specific combination of benzofuran and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-8-15(20)19(10-18-11)7-6-17-16(21)14-9-12-4-2-3-5-13(12)22-14/h2-5,8-10H,6-7H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCZFQPPUYONHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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